molecular formula C9H10ClNO3 B018187 5-Chloro-2-methoxy-4-(methylamino)benzoic acid CAS No. 61694-98-2

5-Chloro-2-methoxy-4-(methylamino)benzoic acid

Cat. No.: B018187
CAS No.: 61694-98-2
M. Wt: 215.63 g/mol
InChI Key: TXJMYISJXPBNCC-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-4-(methylamino)benzoic acid is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methoxy group, and a methylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid typically involves the following steps:

    Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

    Chlorination: The amino group is chlorinated using thionyl chloride to form the corresponding chloro derivative.

    Methylation: The chloro derivative is then methylated using methylamine to introduce the methylamino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-4-(methylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthesis of 5-Chloro-2-methoxy-4-(methylamino)benzoic Acid

The synthesis of this compound typically involves several key steps:

  • Nitration : Starting from 2-methoxybenzoic acid, nitration introduces a nitro group at the 5-position.
  • Reduction : The nitro group is reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
  • Chlorination : The amino group undergoes chlorination using thionyl chloride.
  • Methylation : Finally, methylation is performed using methylamine to introduce the methylamino group.

In industrial applications, optimized reaction conditions are crucial for maximizing yield and purity, involving careful control of temperature, pressure, and reagent concentrations .

Scientific Research Applications

This compound has several notable applications:

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds, facilitating the development of new materials and chemicals .

Biology

  • Antimicrobial Properties : Research indicates potential antimicrobial activities, making it a candidate for developing new antibiotics .
  • Anticancer Research : Studies are ongoing to explore its efficacy against various cancer cell lines, with mechanisms involving the inhibition of specific enzymes or receptors .

Medicine

  • Therapeutic Potential : Ongoing research aims to evaluate its effectiveness as a therapeutic agent for gastrointestinal motility disorders and other diseases . The compound is noted for its role as an intermediate in the synthesis of clinically relevant drugs like cisapride, which is used to treat gastrointestinal issues .

Industrial Applications

  • Production of Dyes and Pigments : The compound is also utilized in the manufacturing of dyes and pigments due to its unique chemical structure .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting potential as a novel antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis through specific signaling pathways. Further research aims to elucidate the precise molecular mechanisms involved.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-4-(methylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylaniline: Similar in structure but lacks the methoxy and carboxylic acid groups.

    2-Methoxybenzoic acid: Similar in structure but lacks the chlorine and methylamino groups.

    4-Methylaminobenzoic acid: Similar in structure but lacks the chlorine and methoxy groups.

Uniqueness

5-Chloro-2-methoxy-4-(methylamino)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

5-Chloro-2-methoxy-4-(methylamino)benzoic acid, also known as nemonapride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C10H12ClN O3
  • CAS Number : 61694-98-2
  • Molecular Weight : 229.66 g/mol

The compound features a chloro group at the 5-position, a methoxy group at the 2-position, and a methylamino group at the 4-position of the benzoic acid structure. These substitutions play critical roles in its biological activity.

Nemonapride exhibits several mechanisms that contribute to its pharmacological effects:

  • Dopamine Receptor Modulation : Nemonapride acts as a dopamine D2 receptor antagonist, which is beneficial in treating psychiatric disorders such as schizophrenia and depression.
  • Serotonin Receptor Interaction : It also interacts with serotonin receptors, influencing mood and anxiety levels.
  • Antioxidant Activity : The compound displays antioxidant properties that help mitigate oxidative stress in cells.

Antipsychotic Effects

Nemonapride has been studied for its antipsychotic properties. A study demonstrated that it effectively reduces symptoms in patients with schizophrenia by modulating dopamine levels in the brain, leading to improved cognitive function and reduced psychotic symptoms .

Antimicrobial Activity

Research indicates that nemonapride possesses antimicrobial properties. In vitro studies have shown that it inhibits the growth of various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis .

Anti-inflammatory Effects

Nemonapride has been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions. This effect is primarily mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways .

Case Study 1: Antipsychotic Efficacy

A clinical trial involving patients with treatment-resistant schizophrenia reported that administration of nemonapride resulted in a significant reduction in psychotic symptoms compared to placebo controls. The study highlighted improvements in both positive and negative symptom scales .

Case Study 2: Antimicrobial Screening

In a series of antimicrobial tests, nemonapride exhibited notable activity against several pathogens. For instance, it produced inhibition zones greater than 15 mm against Staphylococcus aureus and Enterococcus faecium, indicating strong antibacterial potential .

Data Summary Table

Biological ActivityMechanism of ActionReference
AntipsychoticDopamine D2 receptor antagonist
AntimicrobialInhibition of bacterial cell wall synthesis
Anti-inflammatoryInhibition of iNOS and COX-2

Properties

IUPAC Name

5-chloro-2-methoxy-4-(methylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-11-7-4-8(14-2)5(9(12)13)3-6(7)10/h3-4,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJMYISJXPBNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C(=C1)OC)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470724
Record name 5-Chloro-2-methoxy-4-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61694-98-2
Record name 5-Chloro-2-methoxy-4-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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